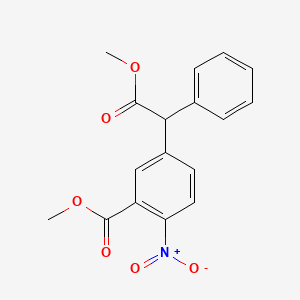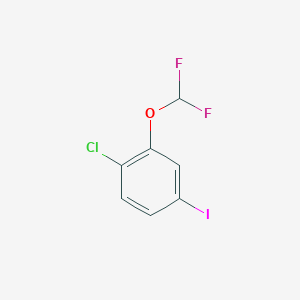
4-Chloro-3-(difluoromethoxy)iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring
Chemical Name: 4-(Difluoromethoxy)iodobenzene
CAS Number: 128140-82-9
Molecular Weight: 270.02 g/mol
Boiling Point: 217-219 °C (lit.)
Density: 1.871 g/mL at 25 °C (lit.)
Refractive Index: n 1.548 (lit.)
Flash Point: >230 °F
Storage Temperature: 2-8°C (protect from light)
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.
Analyse Des Réactions Chimiques
Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.
Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).
Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.
Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).
Applications De Recherche Scientifique
4-(Difluoromethoxy)iodobenzene finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.
Materials Science: For functional materials and polymers.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may act as a:
Reagent: Participating in chemical transformations.
Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).
Comparaison Avec Des Composés Similaires
While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:
Propriétés
Formule moléculaire |
C7H4ClF2IO |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
1-chloro-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Clé InChI |
CFIFJXAJYKEWIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


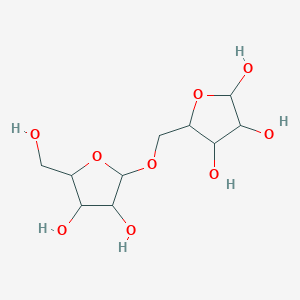

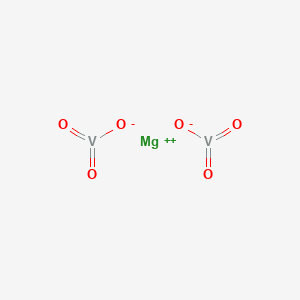
![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

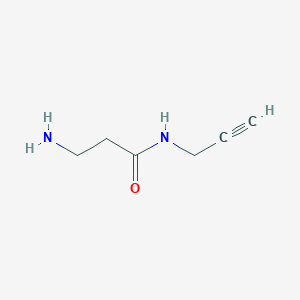

![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
